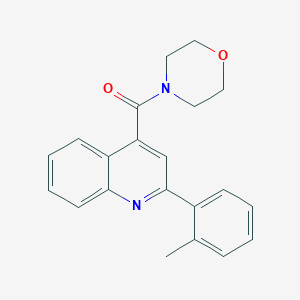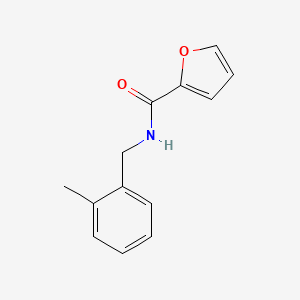
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as MMQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the activity of the JAK/STAT signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the proliferation of T cells and B cells, which are involved in the immune response.
実験室実験の利点と制限
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline also has some limitations for lab experiments. It has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood. Additionally, 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has not been studied in clinical trials, so its potential therapeutic applications in humans are not yet known.
将来の方向性
There are several future directions for research on 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline. One direction is to study its toxicity and pharmacokinetics in vivo to better understand its potential therapeutic applications. Another direction is to study its efficacy in clinical trials for various types of cancer and inflammatory diseases. Additionally, further research on the mechanism of action of 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline could lead to the development of more potent and specific inhibitors of enzymes and signaling pathways involved in cancer and inflammation.
合成法
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been synthesized using various methods, including the Pfitzinger reaction, Friedlander reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of an aryl amine and a ketone in the presence of an acid catalyst. The Friedlander reaction involves the condensation of an aryl amine and an aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline, a ketone, and an oxidizing agent in the presence of an acid catalyst. These methods have been used to synthesize 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline with varying yields and purity.
科学的研究の応用
2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been studied as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. 2-(2-methylphenyl)-4-(4-morpholinylcarbonyl)quinoline has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
特性
IUPAC Name |
[2-(2-methylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-6-2-3-7-16(15)20-14-18(17-8-4-5-9-19(17)22-20)21(24)23-10-12-25-13-11-23/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLUOFBNHUIZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylphenyl)-4-quinolyl](morpholino)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)

![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]propanamide](/img/structure/B5695553.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)